
(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid
Descripción general
Descripción
The compound “(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids are known for their stability and environmental friendliness .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic reagents . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular formula of the compound is C9H14BNO2, with an average mass of 179.024 Da and a monoisotopic mass of 179.111755 Da .Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki–Miyaura (SM) cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . They are also used in the protodeboronation of alkyl boronic esters .Aplicaciones Científicas De Investigación
Synthesis of Arylmetal Intermediates
Boronic acids, including derivatives like (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid, are often used in the synthesis of arylmetal intermediates. These intermediates can be formed through reactions with Grignard reagents or via lithium–halogen exchange, which are essential steps in creating complex organic molecules for pharmaceuticals and other chemical products .
Creation of Borinic Acid Derivatives
This compound can also be involved in the synthesis of borinic acid derivatives. These reactions typically tolerate a variety of substituents on the aromatic ring, which means that our specific boronic acid could be used to create a wide range of borinic acid compounds with potential applications in medicinal chemistry and materials science .
Sensing Applications
Boronic acids are known for their role in sensing applications due to their ability to form reversible covalent bonds with diols, such as sugars. This makes them particularly useful in glucose sensing, which is an area of significant interest for managing diabetes. The specific derivative we’re looking at could potentially be tailored for use in subcutaneous in vivo glucose monitoring systems .
Separation and Immobilization of Glycoproteins
Another application is the separation and immobilization of glycoproteins using boronic acid-functionalized materials. This is particularly relevant in the field of biochemistry for the purification and analysis of glycoproteins, which play critical roles in various biological processes. The (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid could be used to modify surfaces or create beads that selectively bind to glycoproteins .
Mecanismo De Acción
Target of Action
The primary target of (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic procedures, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The action of (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid is influenced by environmental factors. For instance, the stability of boronic acids and their esters can be affected by the presence of water, as these compounds are only marginally stable in water . Furthermore, the Suzuki–Miyaura coupling reaction conditions, which are exceptionally mild and functional group tolerant, can also influence the action, efficacy, and stability of the compound .
Safety and Hazards
Direcciones Futuras
Boronic acids have found widespread use in molecular sciences, ranging from synthetic organic and supramolecular chemistry to medicinal chemistry and chemical biology . They are also being explored for their potential in boron neutron capture therapy . The development of new boronic acid-based catalysts and inhibitors of biomedically important proteins is a promising area of research .
Propiedades
IUPAC Name |
[2-(diethylaminomethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSMMUPEHUJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193236 | |
| Record name | Boronic acid, B-[2-[(diethylamino)methyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid | |
CAS RN |
1704063-86-4 | |
| Record name | Boronic acid, B-[2-[(diethylamino)methyl]-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[(diethylamino)methyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



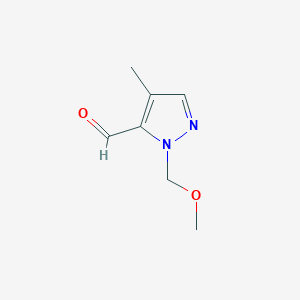
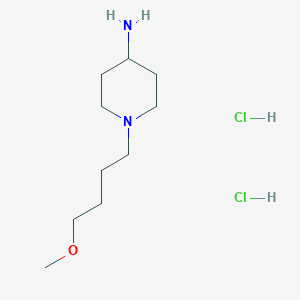
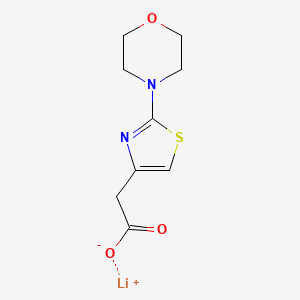
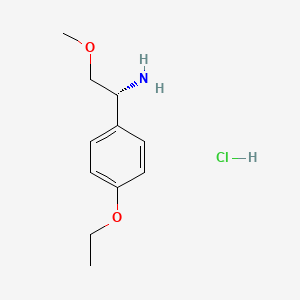
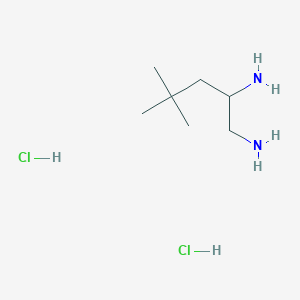
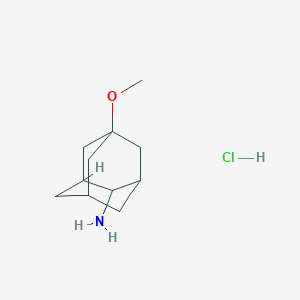
![N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride](/img/structure/B1434116.png)
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride](/img/structure/B1434117.png)
![2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide](/img/structure/B1434118.png)
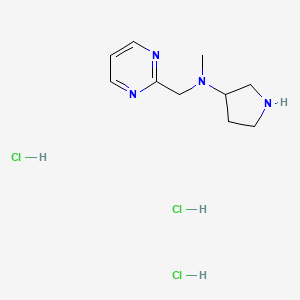
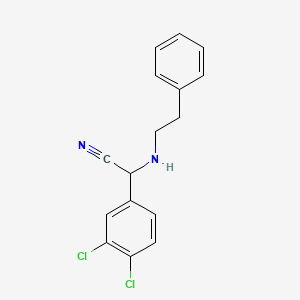
![1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1434123.png)
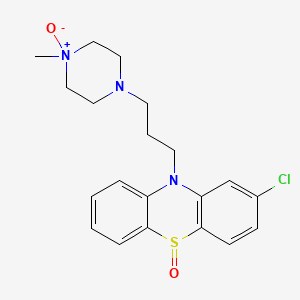
![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)